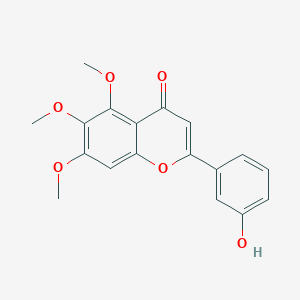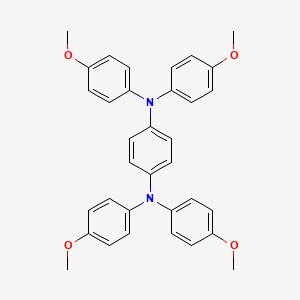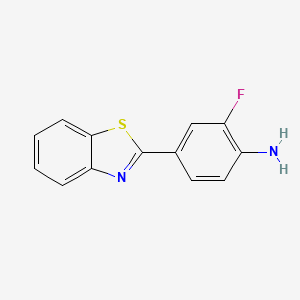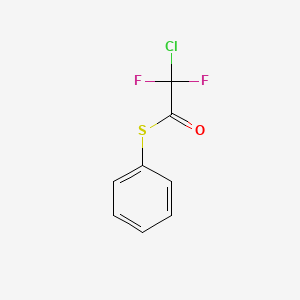
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its benzopyranone structure with hydroxy and methoxy substituents, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- typically involves the condensation of appropriate phenolic and methoxy-substituted precursors. One common method includes the use of a base-catalyzed reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyranone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Alcohols or reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds depending on the nucleophile used.
科学的研究の応用
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one (Chromone): Lacks the hydroxy and methoxy substituents, resulting in different biological activities.
2-(3-Hydroxyphenyl)-4H-1-benzopyran-4-one: Similar structure but without the methoxy groups, affecting its chemical reactivity and bioactivity.
5,6,7-Trimethoxyflavone: Contains methoxy groups but lacks the hydroxyphenyl substituent, leading to different pharmacological properties.
Uniqueness
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is unique due to the combination of hydroxy and methoxy groups, which enhance its antioxidant and bioactive properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
408337-42-8 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC名 |
2-(3-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-5-4-6-11(19)7-10/h4-9,19H,1-3H3 |
InChIキー |
XJRUMVMLCXYKTP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=CC=C3)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)


![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)



![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)

![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)

